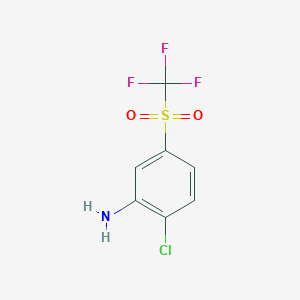

2-Chloro-5-(trifluoromethylsulfonyl)aniline

Vue d'ensemble

Description

2-Chloro-5-(trifluoromethylsulfonyl)aniline, also known as TFMSA or N-(Chloro-sulfonyl)-2,4,6-trifluoroaniline, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in organic solvents such as dichloromethane and acetonitrile.

Applications De Recherche Scientifique

Molecular Structure and Supramolecular Assembly

The molecule closely related to 2-Chloro-5-(trifluoromethylsulfonyl)aniline, 4-chloro-N,N-bis(trifluoromethanesulfonyl)aniline, demonstrates a unique non-crystallographic twofold symmetry with a pseudo-axis aligned along its backbone. This symmetry facilitates the formation of supramolecular chains through C—H⋯O contacts, leading to a sequence of 12-membered synthons within the crystal structure (Boechat et al., 2010).

Chemical Synthesis and Applications

A significant application of derivatives of this compound is observed in the synthesis of novel pesticides, such as Bistrifluron. The process involves multiple steps, starting with the nitration of 3,5-Bis-(trifluoromethyl)benzene, followed by a series of reactions leading to the desired pesticide with potent growth-retarding activity against pests (Liu An-chan, 2015).

Vibrational Spectroscopy and Molecular Characterization

The vibrational characteristics of 2-chloro-5-(trifluoromethyl) aniline have been extensively studied to understand the influence of the chlorine substituent on the molecule's vibrational wavenumbers. These studies, which include both experimental and theoretical approaches, provide insights into the molecule's functional groups and their interactions, contributing to a deeper understanding of its chemical behavior (Karthick et al., 2013).

Organic Synthesis and Functionalization

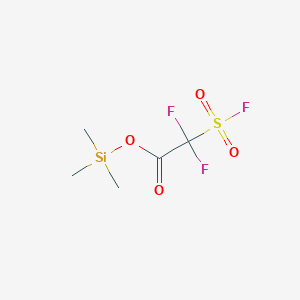

The compound has found utility in organic synthesis, particularly in ortho-selective trifluoromethanesulfonylation of arylhydroxylamines. This method, which is metal and oxidant-free, offers a practical and efficient route to synthesize ortho-trifluoromethanesulfonylated anilines, demonstrating the compound's versatility in facilitating functional molecule synthesis under varied conditions (Gao et al., 2021).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-5-(trifluoromethylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-5-2-1-4(3-6(5)12)15(13,14)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJIQKFDVYCHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366223 | |

| Record name | 2-chloro-5-(trifluoromethylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

779-87-3 | |

| Record name | 2-Chloro-5-[(trifluoromethyl)sulfonyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=779-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-5-(trifluoromethylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)

![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)